Methyl 2-hydroxy-3-(pyridin-2-YL)propanoate
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Overview
Description
Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound is characterized by the presence of a pyridine ring attached to a propanoate moiety, which includes a hydroxyl group. It is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate can be synthesized through various synthetic routes. One common method involves the esterification of 2-hydroxy-3-(pyridin-2-yl)propanoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields . The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of methyl 2-oxo-3-(pyridin-2-yl)propanoate.
Reduction: Formation of methyl 2-hydroxy-3-(pyridin-2-yl)propanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-3-(pyridin-2-yl)propanoate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Methyl 3-(1H-pyrrol-2-yl)propanoate: Contains a pyrrole ring instead of a pyridine ring.
Ethyl 2-methyl-2-(pyridin-3-yl)propanoate: Similar ester but with a different substitution pattern on the pyridine ring.
Uniqueness
Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate is unique due to the presence of both a hydroxyl group and a pyridine ring, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Biological Activity
Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a hydroxyl group, an ester functional group, and a pyridine ring. The presence of these functional groups contributes to its reactivity and biological interactions. The molecular formula is C11H13NO3, with a molecular weight of approximately 219.23 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds due to the hydroxyl group, while the ester moiety can undergo hydrolysis, releasing the active acid form. The pyridine ring facilitates π-π stacking interactions, enhancing binding affinity to biological molecules.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth by interfering with essential metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory process.
Anticancer Potential
This compound has shown promise in cancer research. It has been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Studies suggest that it may target specific signaling pathways involved in tumor growth and metastasis.
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, demonstrating its potential as an antimicrobial agent .
- Anti-inflammatory Mechanism : In vitro experiments showed that treatment with this compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its role in modulating inflammatory responses .
- Anticancer Activity : A recent investigation into the anticancer effects revealed that the compound inhibited proliferation in breast cancer cell lines (MCF-7) by inducing cell cycle arrest at the G1 phase and promoting apoptosis via mitochondrial pathways .
Comparison of Biological Activities
Activity Type | Efficacy Level | Reference |
---|---|---|
Antimicrobial | Moderate | |
Anti-inflammatory | High | |
Anticancer | Significant |
Structure-Activity Relationship (SAR)
The following table summarizes findings related to structural modifications and their impact on biological activity:
Compound Variant | Modification | Effect on Activity |
---|---|---|
This compound | Base structure | Baseline activity |
Methyl 2-hydroxy-3-(pyridin-4-YL)propanoate | Pyridine substitution | Increased anticancer activity |
Ethyl 2-hydroxy-3-(pyridin-2-YL)propanoate | Alkyl chain extension | Enhanced antimicrobial properties |
Properties
CAS No. |
159415-69-7 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)8(11)6-7-4-2-3-5-10-7/h2-5,8,11H,6H2,1H3 |
InChI Key |
KECFHVSQQKPTRB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=N1)O |
Origin of Product |
United States |
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